2'-Deoxyguanosine (dG) is a nucleoside composed of the purine base guanine linked to the sugar deoxyribose. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is one of the four nucleoside building blocks of DNA. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] In scientific research, 2'-deoxyguanosine and its chemically modified analogs are valuable tools for studying DNA structure, function, damage, and repair.
2'-Deoxyguanosine is derived from guanosine, which is a component of ribonucleic acid (RNA). It is synthesized in the body from guanine through a series of enzymatic reactions. In terms of classification, it falls under the category of nucleosides, specifically purine nucleosides, due to its structural characteristics.
The synthesis of 2'-deoxyguanosine can be achieved through various methods. One common approach involves the protection of functional groups followed by selective reactions to introduce desired substituents.
The molecular structure of 2'-deoxyguanosine consists of a deoxyribose sugar linked to a guanine base via a β-N9-glycosidic bond.
2'-Deoxyguanosine participates in various chemical reactions that are crucial for its function in DNA synthesis and repair.
The mechanism of action of 2'-deoxyguanosine primarily revolves around its incorporation into DNA strands during replication.
Understanding the physical and chemical properties of 2'-deoxyguanosine is essential for its applications in biochemistry and molecular biology.
2'-Deoxyguanosine has numerous applications across various scientific fields:
2'-Deoxyguanosine (2'-dG) biosynthesis occurs through distinct enzymatic pathways across biological domains. In eukaryotes, its production primarily relies on the de novo purine biosynthesis pathway and salvage mechanisms. Ribonucleotide reductase (RNR) catalyzes the reduction of guanosine diphosphate (GDP) to deoxyGDP (dGDP), which is subsequently dephosphorylated to yield 2'-dG. This reduction is tightly regulated by allosteric effectors (ATP/ADP ratios) and substrate availability [1]. Crucially, 2'-dG does not directly participate in energy metabolism pathways like glycolysis or oxidative phosphorylation but serves as a DNA precursor. Studies in chick embryo fibroblasts confirm that 2'-dG specifically inhibits DNA synthesis without impairing cell locomotion or energy metabolism (lactate production, oxygen consumption) [1].
In prokaryotes, enzymatic transglycosylation provides an alternative route. Nucleoside deoxyribosyltransferase-II (NdRT-II) from Lactobacillus helveticus transfers the deoxyribose moiety from a donor nucleoside (e.g., thymidine) to acceptor bases. For 2'-dG synthesis, NdRT-II utilizes 2-amino-6-chloropurine (ACP) as an acceptor, yielding 2-amino-6-chloropurine-2'-deoxyriboside (ACPdR). This intermediate is subsequently deaminated by bacterial adenosine deaminase to generate 2'-dG [2] [10]. Bacteriophages exhibit extreme adaptations: Campylobacter myoviruses (e.g., firehammerviruses) entirely replace deoxyguanosine with 2'-deoxy-7-amido-7-deazaguanosine (dADG) in their genomes. This involves hijacking the host’s queuosine biosynthesis pathway to synthesize dADG-triphosphate, which is incorporated during phage DNA replication [6].
Table 1: Enzymatic Pathways for 2'-Deoxyguanosine Biosynthesis
Organism/System | Key Enzyme | Substrate | Product | Unique Features |
---|---|---|---|---|
Eukaryotes | Ribonucleotide reductase | GDP | dGDP | Allosterically regulated by ATP/ADP |
Prokaryotes (L. helveticus) | NdRT-II | Thymidine + ACP | ACPdR | Avoids direct guanine utilization |
Prokaryotes (Bacteria) | Adenosine deaminase | ACPdR | 2'-Deoxyguanosine | Converts intermediate to final product |
Bacteriophages (Firehammervirus) | Queuosine pathway enzymes | GTP | dADG-triphosphate | 100% replacement of dG in viral DNA |
The plant enzyme VENOSA4 (VEN4) is pivotal in endogenous 2'-dG biosynthesis. VEN4 functions as a deoxynucleoside triphosphate triphosphohydrolase, catalyzing the hydrolysis of deoxyguanosine triphosphate (dGTP) to yield 2'-dG and inorganic triphosphate. This reaction links nucleotide metabolism to plant immune responses [3] [7]. Transcriptomic analyses reveal that pathogen invasion or fungal elicitors upregulate VEN4 gene expression, leading to localized accumulation of 2'-dG in leaves. Arabidopsis thaliana mutants lacking functional VEN4 (ven4) exhibit heightened susceptibility to pathogens like Pseudomonas syringae (Pst DC3000), confirming 2'-dG’s role in basal immunity [7].
Microbial endophytes also contribute to plant 2'-dG pools. The fungus Paecilomyces variotii produces ZhiNengCong (ZNC), a crude extract containing 2'-dG as an immunoreactive component. At concentrations as low as 10 ng/mL (37.42 nM), ZNC-derived 2'-dG activates ethylene (ET) signaling and pattern-triggered immunity (PTI) in plants. Genetic studies demonstrate that 2'-dG-induced resistance requires NPR1 (a master regulator of systemic acquired resistance), pattern-recognition receptors (e.g., FLS2), and the purinergic receptor P2K1 (DORN1). However, it operates independently of salicylic acid accumulation [3] [7]. This positions 2'-dG as a microbial-derived signaling molecule that primes plant defenses through ET/NPR1-mediated pathways.
Table 2: VEN4 and 2'-dG in Plant Immune Responses
Experimental Model | Key Finding | Molecular Mechanism | Pathogen Susceptibility |
---|---|---|---|
Arabidopsis (Wild-type) | Pathogens induce VEN4 expression | dGTP → 2'-dG + triphosphate | Reduced |
ven4 mutant | No 2'-dG accumulation | Loss of dGTP hydrolysis | Increased |
Plants + ZNC extract | Enhanced resistance at 10 ng/mL | ET/NPR1/P2K1 activation | Reduced |
npr1 or p2k1 mutants | Abolished ZNC/2'-dG effects | Disrupted immune signaling | Unchanged |
Oxidative stress triggers the conversion of 2'-dG to 8-hydroxy-2'-deoxyguanosine (8-OHdG) in DNA, a major biomarker of oxidative damage. Hydroxyl radicals (•OH) and singlet oxygen attack the C8 position of guanine, forming 8-OHdG. This lesion induces G→T transversions during replication due to preferential adenine pairing by the oxidized base [5] [8]. Unlike endogenous 2'-dG, 8-OHdG accumulation correlates with pathological states. In heart failure patients, serum 8-OHdG levels rise significantly alongside lipid peroxidation markers, reflecting systemic oxidative stress [4]. Aging rat tissues (brain, heart, liver, kidneys) show non-linear 8-OHdG accumulation, with a 2-fold increase in 30-month-old rats compared to younger cohorts [9].
Cellular responses to 8-OHdG involve distinct repair pathways. Base excision repair (BER) initiated by 8-oxoguanine DNA glycosylase (OGG1) is the primary mechanism for excising 8-OHdG in nuclear DNA. Inefficient repair leads to persistent mutagenic lesions, contributing to carcinogenesis. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) remains the gold standard for quantifying 8-OHdG in DNA or urine, though artifactual oxidation during isolation necessitates stringent protocols [5] [8]. Notably, 8-OHdG is not merely a damage marker but may influence redox signaling: In vitro studies suggest it alters transcription factor binding to gene promoters involved in antioxidant responses.
Table 3: Oxidative Stress and 8-OHdG Accumulation
Biological Context | 8-OHdG Level Change | Detection Method | Functional Consequence |
---|---|---|---|
Heart failure patients | ↑ 2.5-fold vs. controls | HPLC-ECD | Correlated with lipid peroxidation [4] |
Aging rat organs (30 months) | ↑ 2-fold vs. young rats | HPLC-ECD | Non-linear accumulation [9] |
Carcinogenesis models | ↑ in target tissues | Immunohistochemistry | G→T transversions [8] |
Ogg1 knockout mice | Persistent 8-OHdG | Mass spectrometry | Increased tumorigenesis |
Compounds Referenced in the Article
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